molecular formula C6H14O6 B12400070 D-Sorbitol-13C6,d8

D-Sorbitol-13C6,d8

Katalognummer: B12400070
Molekulargewicht: 196.18 g/mol
InChI-Schlüssel: FBPFZTCFMRRESA-SVJKINHYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

D-Sorbitol-13C6,d8 is a labeled form of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it a valuable tool in various scientific research applications. The labeling allows for precise tracking and analysis in metabolic studies, pharmacokinetics, and other biochemical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through several synthetic routes, including:

    Chemical Synthesis: Starting from glucose labeled with carbon-13, the reduction of glucose to sorbitol can be performed using catalytic hydrogenation. Deuterium can be introduced by using deuterated reagents or solvents during the reduction process.

    Biological Methods: Utilizing microorganisms that can metabolize labeled glucose to produce labeled sorbitol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:

    Fermentation: Using genetically modified microorganisms to produce labeled glucose, which is then chemically reduced to sorbitol.

    Catalytic Hydrogenation: Employing catalysts such as nickel or platinum in the presence of deuterated hydrogen gas to achieve the desired labeling.

Analyse Chemischer Reaktionen

Types of Reactions: D-Sorbitol-13C6,d8 undergoes various chemical reactions, including:

    Oxidation: Conversion to sorbose or other oxidized derivatives using oxidizing agents like nitric acid or potassium permanganate.

    Reduction: Further reduction to produce hexitol derivatives.

    Substitution: Reactions with halogens or other substituents to form halogenated sorbitol derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Catalytic hydrogenation using nickel or platinum catalysts.

    Substituting Agents: Halogens like chlorine or bromine in the presence of catalysts.

Major Products:

    Oxidation Products: Sorbose, glucaric acid.

    Reduction Products: Hexitol derivatives.

    Substitution Products: Halogenated sorbitol derivatives.

Wissenschaftliche Forschungsanwendungen

D-Sorbitol-13C6,d8 is widely used in scientific research due to its labeled isotopes. Applications include:

    Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.

    Biology: Studying metabolic processes and pathways in living organisms.

    Medicine: Investigating drug metabolism and pharmacokinetics.

    Industry: Used in the production of labeled compounds for research and development.

Wirkmechanismus

The mechanism of action of D-Sorbitol-13C6,d8 involves its metabolism and incorporation into various biochemical pathways. The labeled isotopes allow for precise tracking of the compound through these pathways, providing insights into metabolic processes and drug interactions. The molecular targets include enzymes involved in sugar metabolism, such as sorbitol dehydrogenase and aldose reductase.

Vergleich Mit ähnlichen Verbindungen

    D-Sorbitol: The non-labeled form of the compound.

    D-Glucitol-13C6: Labeled with carbon-13 but not deuterium.

    D-Sorbitol-d8: Labeled with deuterium but not carbon-13.

Uniqueness: D-Sorbitol-13C6,d8 is unique due to its dual labeling with both carbon-13 and deuterium This dual labeling provides enhanced tracking capabilities in metabolic studies compared to compounds labeled with only one isotope

Eigenschaften

Molekularformel

C6H14O6

Molekulargewicht

196.18 g/mol

IUPAC-Name

(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D

InChI-Schlüssel

FBPFZTCFMRRESA-SVJKINHYSA-N

Isomerische SMILES

[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O

Kanonische SMILES

C(C(C(C(C(CO)O)O)O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.